![molecular formula C18H19N3O4 B2906937 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-40-7](/img/structure/B2906937.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It has been used in the synthesis of Doxazosin , a medication used to treat hypertension and benign prostatic hyperplasia .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 2,3-dihydrobenzo[b][1,4]dioxin ring attached to a piperidin-1-yl group via a methanone linkage . The compound also contains a pyridazin-3-yloxy group attached to the piperidin-1-yl group .Aplicaciones Científicas De Investigación
Synthesis of Doxazosin Analogues
This compound is structurally related to Doxazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia . Researchers are interested in synthesizing analogues of Doxazosin to explore potential improvements in pharmacological profiles. The synthesis process often involves creating derivatives of the core structure, which includes the (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety.
Development of α2-Adrenoceptor Subtype C Antagonists
The compound has been identified as a potential antagonist for α2-Adrenoceptor subtype C (alpha-2C). This application is particularly relevant in the treatment and prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .
Enantioselective Synthesis
The compound’s framework is useful in the enantioselective synthesis of methanols, which are important intermediates in the production of various pharmaceuticals. Employing chiral ligands in Pd-catalyzed intramolecular aryl C–O bond formation can lead to the creation of these methanols with high enantioselectivity .
Asymmetric Desymmetrization Strategies
In organic chemistry, asymmetric desymmetrization is a powerful strategy for the synthesis of chiral compounds. The (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety can be utilized in such strategies to create complex, chiral molecules with potential applications in drug development .
Transition-Metal-Catalyzed Cross-Coupling Reactions
The compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are widely applied in organic synthesis. These reactions are crucial for constructing complex molecules and can be used to create new stereocenters, which is a significant challenge in the field .
Computational Chemistry and Drug Design
The compound’s structure and reactivity make it a subject of interest in computational chemistry studies. These studies can provide models to rationalize the origin of enantioselectivity and help in designing drugs with desired stereochemical properties .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to Doxazosin , which is known to target alpha-1 adrenergic receptors . .
Mode of Action
Based on its structural similarity to doxazosin , it may interact with its targets by binding to the alpha-1 adrenergic receptors, thereby inhibiting the action of norepinephrine and causing vasodilation .
Biochemical Pathways
If it acts similarly to doxazosin , it may affect the adrenergic signaling pathway, leading to downstream effects such as vasodilation and a decrease in blood pressure .
Result of Action
If it acts similarly to Doxazosin , it may cause vasodilation and a decrease in blood pressure .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-12-23-14-6-1-2-7-15(14)25-16)21-10-4-5-13(11-21)24-17-8-3-9-19-20-17/h1-3,6-9,13,16H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBCKFWMCGLFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.